N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
Description
This compound is a hybrid heterocyclic molecule featuring a 1,3,4-thiadiazole core substituted with a benzo[d][1,3]dioxole (piperonyl) carboxamide group and a thioether-linked 2-oxo-2-(p-tolylamino)ethyl side chain. Its synthesis typically involves sequential alkylation and coupling reactions, as demonstrated in analogous thiadiazole derivatives .
Properties
IUPAC Name |
N-[5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O4S2/c1-11-2-5-13(6-3-11)20-16(24)9-28-19-23-22-18(29-19)21-17(25)12-4-7-14-15(8-12)27-10-26-14/h2-8H,9-10H2,1H3,(H,20,24)(H,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCEGCERIEDYCBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that compounds with athiazole ring have been found to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
Thiazole derivatives have been found to interact with various biological targets, leading to a wide range of effects. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom. This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Thiazole derivatives have been found to have diverse biological activities, suggesting they may interact with multiple biochemical pathways.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties could potentially influence the compound’s bioavailability.
Biological Activity
N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound notable for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and applications in medicinal chemistry.
Structural Characteristics
The compound features a thiadiazole ring and an amide functional group , contributing to its stability and reactivity. The molecular formula is with a molecular weight of 428.5 g/mol. Its unique structure allows it to interact with various biological targets, making it a subject of interest in drug development.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 428.5 g/mol |
| CAS Number | 477212-60-5 |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from p-tolylamine and various thioketones. Key reagents include strong acids and bases to control the reaction environment, ensuring high yields and purity of the final product.
Antimicrobial Properties
Research indicates that derivatives of thiadiazoles exhibit a broad spectrum of pharmacological properties. This compound has shown significant antimicrobial activity against various bacterial strains. The mechanism may involve inhibition of bacterial cell wall synthesis or disruption of metabolic pathways.
Anti-inflammatory Effects
Studies have suggested that this compound may possess anti-inflammatory properties, potentially through the modulation of inflammatory cytokines and mediators. This activity could be beneficial in treating conditions characterized by excessive inflammation.
Anticancer Activity
The compound is being explored for its anticancer potential. Thiadiazole derivatives have been reported to inhibit tumor growth by interfering with cancer cell proliferation and inducing apoptosis. Research has demonstrated that structural modifications can enhance the anticancer activity of thiadiazole derivatives.
The mechanism by which this compound exerts its biological effects involves binding to specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes by binding to their active sites.
- Receptor Modulation : It can interact with receptor binding sites, altering cellular signaling pathways.
- Cellular Pathway Disruption : By affecting these interactions, the compound can disrupt normal cellular processes leading to therapeutic effects.
Study on Anticancer Activity
A recent study evaluated the anticancer properties of various thiadiazole derivatives, including this compound. The results indicated significant inhibition of cancer cell lines with IC50 values in the low micromolar range. The study concluded that structural modifications could enhance the activity against specific cancer types.
Study on Antimicrobial Efficacy
Another investigation focused on the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a new antimicrobial agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The compound’s structural analogues can be categorized based on core heterocycles (thiadiazole vs. thiazole) and substituent groups:
Key Structural Differences :
- Substituent Effects: The benzo[d][1,3]dioxole group provides steric bulk and electron-donating properties, contrasting with simpler phenyl or pyridinyl groups in analogues . The p-tolylaminoethyl thioether side chain may enhance solubility and hydrogen-bonding interactions relative to methylthio or morpholine substituents .
Pharmacological and Biochemical Data
Comparative studies of thiadiazole derivatives highlight the impact of substituents on activity:
Observations :
- The target compound’s benzo[d][1,3]dioxole group may confer superior binding affinity for aromatic-rich enzyme pockets (e.g., AChE or kinases) compared to phenyl or pyridinyl analogues, though direct activity data are lacking .
- Thioether-linked side chains (as in the target compound) generally improve metabolic stability over simple alkylthio groups .
Yield Comparison :
- Thiadiazole derivatives with electron-withdrawing groups (e.g., nitro) typically yield 70–85%, whereas the target compound’s complex substituents may reduce yields to ~60% due to steric hindrance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
